Physicochemical Differentiation: LogP Reduction of 1-Phenylbicyclo[2.1.1]hexan-5-one vs. Aromatic Isostere
The incorporation of the 5-keto group significantly lowers the lipophilicity of the bicyclo[2.1.1]hexane core compared to the non-keto analog. The computed LogP (XLogP3) for 1-phenylbicyclo[2.1.1]hexane, the hydrocarbon analog lacking the ketone, is 4.2 [1]. In contrast, a supplier reports a LogP of 2.3072 for 1-phenylbicyclo[2.1.1]hexan-5-one . This reduction of approximately 1.9 LogP units is a substantial improvement in a key drug-likeness parameter, directly impacting solubility and metabolic profile without sacrificing the 3D core geometry.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3072 |
| Comparator Or Baseline | 1-phenylbicyclo[2.1.1]hexane (hydrocarbon analog) |
| Quantified Difference | LogP reduced by ~1.9 units |
| Conditions | Computed/predicted values; Target compound from supplier data, Comparator from PubChem XLogP3 calculation. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced metabolic liabilities, making this ketone-containing scaffold a more desirable starting point for lead optimization than the more lipophilic hydrocarbon BCH analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 588664, 1-Phenylbicyclo[2.1.1]hexane. View Source
